3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Description
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a furan-containing aminomethyl group attached to the sulfonyl moiety. The compound combines a benzoic acid backbone with a sulfonamide group, which is further modified with a 2-furylmethyl substituent. The furyl group introduces electron-rich aromaticity, which may enhance intermolecular interactions such as hydrogen bonding or π-π stacking, influencing solubility and binding affinity .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFFBVJRQFLJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240218 | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603118-18-9 | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603118-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid typically involves the following steps:
Formation of the Furylmethylamine Intermediate: This step involves the reaction of furfural with an amine to form furylmethylamine.
Sulfonylation: The furylmethylamine is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Coupling with Benzoic Acid: Finally, the sulfonylated intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid typically involves the reaction of benzoic acid derivatives with 2-furylmethylamine in the presence of sulfonylating agents. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Antibacterial Properties :
- A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through serial dilution methods, showing promising results for this compound against strains like Staphylococcus aureus and Escherichia coli .
-
Allosteric Modulation :
- Recent investigations into the compound's role as a positive allosteric modulator have shown potential in enhancing receptor activity. For instance, compounds structurally related to this sulfonamide have been evaluated for their effects on MrgX1 receptor activation, indicating a pathway for further development in pain management therapies .
- Antitumor Activity :
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 19 ± 0.81 | 125 |
| Escherichia coli | 28 ± 0.33 | 62.5 |
| Klebsiella pneumoniae | 31 ± 0.12 | 7.81 |
This table summarizes the antibacterial efficacy observed in laboratory settings, demonstrating the compound's potential as an antimicrobial agent.
Table 2: Allosteric Modulation Effects
| Compound Structure | Potency Increase (fold) | Administration Route |
|---|---|---|
| Related Sulfonamide A | ∼8 | Intrathecal |
| Related Sulfonamide B | ∼5 | Subcutaneous |
The data indicates that modifications to the sulfonamide structure can enhance potency and alter pharmacokinetic properties, which is crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The furan ring and benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and related sulfonamide benzoic acid derivatives:
Key Comparison Points :
Structural Variations :
- Furan vs. Halogenated Aromatics : The 2-furylmethyl group in the target compound contrasts with halogenated (e.g., chloro in Furosemide ) or alkylated (e.g., methyl in ) substituents. Halogens increase molecular weight and electronegativity, enhancing binding to hydrophobic enzyme pockets, while furan improves π-π interactions.
- Carboxylic Acid vs. Ester Derivatives : Esterified analogs (e.g., ) exhibit higher lipophilicity, enhancing cell membrane penetration but requiring hydrolysis for activation.
Physicochemical Properties :
- Solubility : The target compound’s solubility is likely intermediate between highly polar derivatives (e.g., unmodified benzoic acids) and lipophilic esters. Furosemide’s chlorine substituent reduces solubility but increases bioavailability .
- Acidity : The pKa of the carboxylic acid group (~3–4) is consistent across derivatives, but electron-withdrawing groups (e.g., sulfonamide) slightly lower it, enhancing ionization in physiological pH .
Biological Activity: Enzyme Inhibition: Sulfonamide benzoic acids often target carbonic anhydrase or dihydrofolate reductase. Furosemide’s chlorine is critical for its diuretic action via Na⁺/K⁺/Cl⁻ cotransport inhibition . The furyl group may confer selectivity for other targets. Antimicrobial Potential: Chlorinated derivatives (e.g., ) show enhanced antimicrobial activity due to increased membrane disruption.
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of 3-aminobenzoic acid with 2-furylmethyl sulfonyl chloride, analogous to methods described for related compounds . Ester derivatives require additional steps like methylation .
Biological Activity
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound features a sulfonamide functional group, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides in the presence of amines. A common method includes:
- Preparation of the Sulfonamide : The reaction between benzoic acid derivatives and sulfonyl chlorides.
- Functionalization : The introduction of specific functional groups to enhance biological properties.
This multi-step synthesis allows for the creation of compounds with targeted biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of aminobenzoic acids, including this compound, have shown promising activity against various bacterial strains, notably:
- Staphylococcus aureus
- Escherichia coli
In studies, some derivatives demonstrated effective inhibition of these pathogens, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Sulfonamides are recognized for their anti-inflammatory properties. Preliminary data suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to therapeutic applications in inflammatory diseases .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Binding Affinity : The sulfonamide group can interact with various biological macromolecules, potentially modulating their activity .
Study on Antimicrobial Activity
In a recent study evaluating various benzoic acid derivatives, this compound was tested alongside other compounds for antimicrobial efficacy. The results indicated moderate activity against Gram-positive bacteria, with specific focus on its interaction with bacterial enzymes .
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Compound A | High | Low |
| Compound B | Low | High |
In Silico Studies
In silico evaluations have suggested that this compound might act as a modulator of protein interactions within cellular pathways. Computational models indicate potential binding sites on key enzymes involved in inflammation and infection .
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns, as demonstrated for structurally related sulfonamides .
- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₂H₁₁N₂O₅S) and detect trace impurities .
What are the key considerations for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group .
- Safety Protocols : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy, as noted in safety data sheets for analogous sulfonamides .
Q. Advanced Research Focus
- Degradation Studies : Monitor stability under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .
- Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) if prolonged storage is required, as sulfonamides may degrade in polar aprotic solvents .
How can contradictions in biological activity data across studies be systematically addressed?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from diverse fields (e.g., enzymology, toxicology) to identify confounding variables, such as assay pH or solvent effects .
- Enzyme Inhibition Assays : Standardize conditions (e.g., carbonate anhydrase inhibition assays at pH 7.4) to reconcile discrepancies in IC₅₀ values .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .
What methodologies are employed to study this compound’s potential in drug design or agrochemical development?
Q. Basic Research Focus
- Structure-Activity Relationship (SAR) : Modify the furylmethyl or sulfonamide group to enhance bioactivity, as seen in sulfonylurea herbicides .
- In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-negative/positive bacteria .
Q. Advanced Research Focus
- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsome models, critical for pharmacokinetic optimization .
- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) to improve bioavailability, inspired by sulfonamide-based drug delivery systems .
How can researchers resolve challenges in crystallizing this compound for structural studies?
Q. Advanced Research Focus
- Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) to induce slow evaporation, a method validated for sulfonamide derivatives .
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to form high-quality single crystals .
- Additive Use : Introduce co-crystallizing agents (e.g., urea) to stabilize lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
